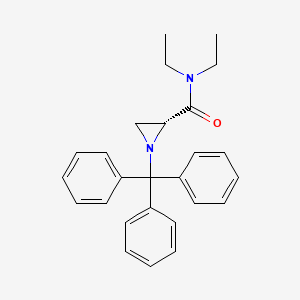
(2R)-N,N-diethyl-1-(triphenylmethyl)aziridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-N,N-diethyl-1-(triphenylmethyl)aziridine-2-carboxamide is a synthetic organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N,N-diethyl-1-(triphenylmethyl)aziridine-2-carboxamide typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide or a halide under basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the aziridine with a carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Triphenylmethyl Protection: The triphenylmethyl (trityl) group can be introduced by reacting the aziridine with triphenylmethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2R)-N,N-diethyl-1-(triphenylmethyl)aziridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the opening of the aziridine ring, forming amines or other reduced products.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of substituted aziridines or ring-opened products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to oxaziridines, while reduction can yield amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: It could be explored for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2R)-N,N-diethyl-1-(triphenylmethyl)aziridine-2-carboxamide would depend on its specific application. In general, aziridines are known to interact with nucleophiles due to the strain in the three-membered ring, making them reactive intermediates in various chemical reactions. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxamide: A simpler analog without the triphenylmethyl and diethyl groups.
N,N-diethylaziridine: Lacks the carboxamide and triphenylmethyl groups.
Triphenylmethylaziridine: Lacks the carboxamide and diethyl groups.
Uniqueness
(2R)-N,N-diethyl-1-(triphenylmethyl)aziridine-2-carboxamide is unique due to the presence of the triphenylmethyl group, which can provide steric protection and influence the compound’s reactivity. The diethyl groups on the nitrogen atom can also affect the compound’s solubility and reactivity.
Properties
Molecular Formula |
C26H28N2O |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(2R)-N,N-diethyl-1-tritylaziridine-2-carboxamide |
InChI |
InChI=1S/C26H28N2O/c1-3-27(4-2)25(29)24-20-28(24)26(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24H,3-4,20H2,1-2H3/t24-,28?/m1/s1 |
InChI Key |
POPNSCHHQMJRKD-RIBGEGAISA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@H]1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCN(CC)C(=O)C1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















